2-Nitrobenzoic acid
Overview
Description
2-Nitrobenzoic acid, also known as o-nitrobenzoic acid, is an organic compound with the molecular formula C₇H₅NO₄. It consists of a carboxylic acid group and a nitro group in the ortho configuration. This compound is a derivative of benzoic acid and is characterized by its yellowish-white crystalline appearance .
Mechanism of Action
Target of Action
2-Nitrobenzoic acid primarily targets the carboxylate anion . The nitro group in the compound acts to stabilize the negative charge of the resulting nitrobenzoate by pulling the negative charge onto itself .
Mode of Action
The nitro group in this compound is a deactivating substituent that removes electron density, stabilizes the negative charge of the carboxylate anion, and increases the acidity of the carboxylic acid . This results in a change in the acidity of the compound, making it more acidic than the parent benzoic acid .
Biochemical Pathways
this compound is prepared by the oxidation of 2-nitrotoluene with nitric acid . It consists of a carboxylic acid group and a nitro group in the ortho configuration . The reduction of the nitro group into an amine produces anthranilic acid .
Pharmacokinetics
The compound’s polar character and low water solubility may influence its bioavailability .
Result of Action
The primary result of the action of this compound is the production of anthranilic acid through the reduction of the nitro group . Anthranilic acid is a key intermediate in the biosynthesis of tryptophan and related compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its insolubility in water may affect its distribution and efficacy . Additionally, the compound is incompatible with strong oxidizing agents and bases, which may impact its stability .
Biochemical Analysis
Biochemical Properties
2-Nitrobenzoic acid is known to interact with various enzymes and proteins. It has been found that this compound is involved in the degradation pathway of Arthrobacter sp. SPG . The enzymes involved in this process include 2-nitrobenzoate-2-monooxygenase, salicylate hydroxylase, and catechol-1,2-dioxygenase . The 2-nitrobenzoate-monooxygenase activity results in the formation of salicylate and nitrite from this compound .
Cellular Effects
It is known that nitrobenzoic acids, including this compound, are about ten times more acidic than the parent benzoic acid . This could potentially influence cellular pH and related processes.
Molecular Mechanism
The molecular mechanism of this compound involves several enzymatic reactions. The 2-nitrobenzoate-monooxygenase enzyme converts this compound into salicylate and nitrite . Salicylate hydroxylase then converts salicylate into catechol . Finally, catechol-1,2-dioxygenase cleaves catechol to cis,cis-muconic acid .
Temporal Effects in Laboratory Settings
It is known that this compound is prepared by oxidation of 2-nitrotoluene with nitric acid , suggesting that it may be stable under oxidative conditions.
Metabolic Pathways
This compound is involved in a metabolic pathway in Arthrobacter sp. SPG, where it is degraded through a series of enzymatic reactions . The enzymes involved in this pathway include 2-nitrobenzoate-2-monooxygenase, salicylate hydroxylase, and catechol-1,2-dioxygenase .
Transport and Distribution
It is known that this compound is soluble in water , which could potentially influence its distribution within aqueous cellular environments.
Subcellular Localization
Given its solubility in water , it may be able to diffuse across cellular membranes and localize in various cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrobenzoic acid is primarily prepared by the oxidation of 2-nitrotoluene using nitric acid. The reaction involves the conversion of the methyl group in 2-nitrotoluene to a carboxyl group, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar oxidation process. The reaction is typically carried out in large reactors where 2-nitrotoluene is treated with concentrated nitric acid under controlled temperature and pressure conditions to ensure complete conversion and high yield .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group, producing anthranilic acid.
Substitution: The nitro group can participate in electrophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in the presence of hydrochloric acid.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can be used.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid are typically used.
Major Products:
Anthranilic acid: from reduction.
Halogenated derivatives: from substitution reactions.
Esters: from esterification reactions.
Scientific Research Applications
2-Nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of dyes and pharmaceuticals.
Biology: It serves as a growth supplement for certain bacterial strains, such as Pseudomonas fluorescens.
Medicine: It is employed in the synthesis of various medicinal compounds.
Industry: It is used in the production of polymers and as an intermediate in the manufacture of other chemicals
Comparison with Similar Compounds
- 3-Nitrobenzoic acid
- 4-Nitrobenzoic acid
- Benzoic acid
- Nitrobenzene
- Anthranilic acid
Comparison:
- 3-Nitrobenzoic acid and 4-Nitrobenzoic acid are isomers of 2-nitrobenzoic acid, differing in the position of the nitro group on the benzene ring. These isomers have similar chemical properties but different reactivity due to the position of the nitro group.
- Benzoic acid lacks the nitro group, making it less reactive in electrophilic substitution reactions.
- Nitrobenzene has a nitro group but lacks the carboxylic acid group, limiting its reactivity in certain reactions.
- Anthranilic acid is the reduction product of this compound and contains an amine group instead of a nitro group, giving it different chemical properties .
Properties
IUPAC Name |
2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAMLWHELXOEJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Record name | O-NITROBENZOIC ACID | |
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DSSTOX Substance ID |
DTXSID5025738 | |
Record name | 2-Nitrobenzoic acid | |
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Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish white crystals with an intensely sweet taste. (NTP, 1992), Yellowish-white solid; [CAMEO] Off-white powder; [Alfa Aesar MSDS] | |
Record name | O-NITROBENZOIC ACID | |
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Record name | 2-Nitrobenzoic acid | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
Record name | O-NITROBENZOIC ACID | |
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Density |
1.575 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | O-NITROBENZOIC ACID | |
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Vapor Pressure |
0.0000714 [mmHg] | |
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CAS No. |
552-16-9 | |
Record name | O-NITROBENZOIC ACID | |
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Record name | 2-Nitrobenzoic acid | |
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Record name | 2-NITROBENZOIC ACID | |
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Record name | Benzoic acid, 2-nitro- | |
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Record name | 2-nitrobenzoic acid | |
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Record name | 2-NITROBENZOIC ACID | |
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Melting Point |
297 to 298 °F (NTP, 1992) | |
Record name | O-NITROBENZOIC ACID | |
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Retrosynthesis Analysis
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